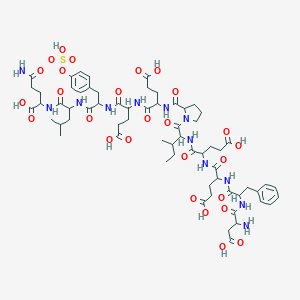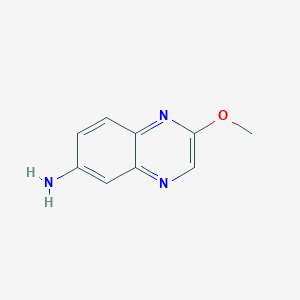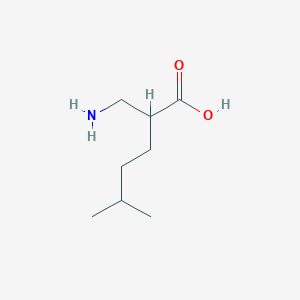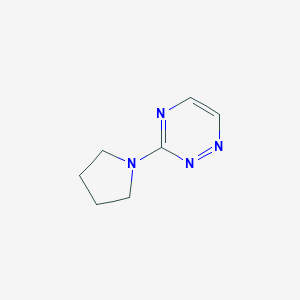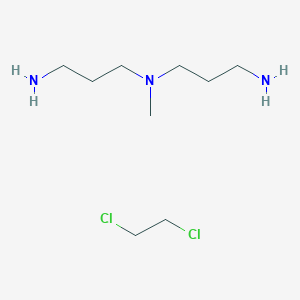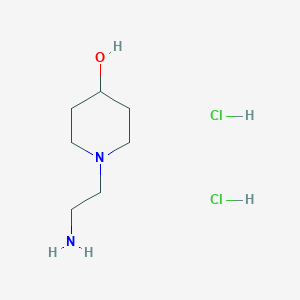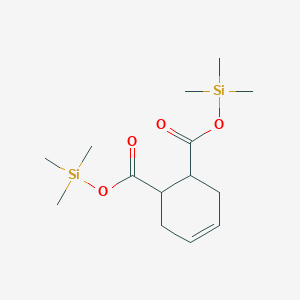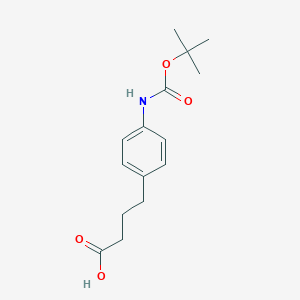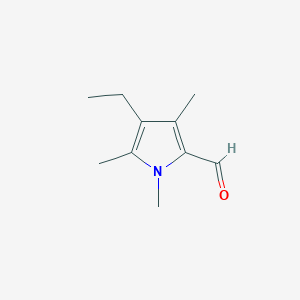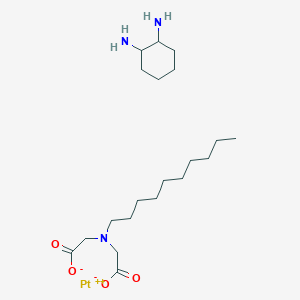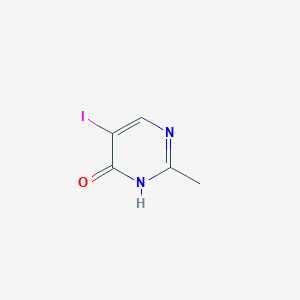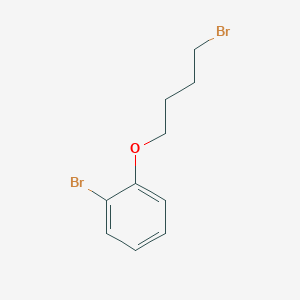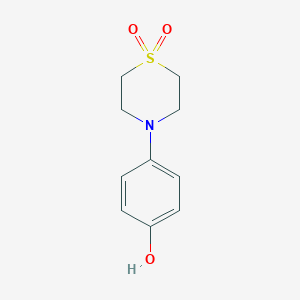![molecular formula C18H31NO4 B034540 (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate CAS No. 103691-23-2](/img/structure/B34540.png)
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate, also known as TTA-P2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TTA-P2 is a spirocyclic compound that belongs to the family of azaspiro compounds. It has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is not fully understood, but it is believed to act on various cellular pathways involved in inflammation, cell proliferation, and apoptosis. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to modulate the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in these pathways.
Biochemische Und Physiologische Effekte
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in animal models of neurodegenerative diseases. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is also soluble in both water and organic solvents, making it suitable for a wide range of experimental conditions. However, (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate. One area of research is the development of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is the study of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate as an anti-inflammatory and anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate and its potential side effects in humans.
Synthesemethoden
The synthesis of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate involves a multi-step process that starts with the reaction of 1,5-diaminopentane with 3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-2-one. The resulting product is then reacted with prop-2-enoic acid to form (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate. The synthesis of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to have various scientific research applications. It has been studied for its potential therapeutic effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further study in these areas.
Eigenschaften
CAS-Nummer |
103691-23-2 |
|---|---|
Produktname |
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate |
Molekularformel |
C18H31NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C18H31NO4/c1-7-14(20)21-11-17(8-2)12-22-18(23-13-17)9-15(3,4)19-16(5,6)10-18/h7,19H,1,8-13H2,2-6H3 |
InChI-Schlüssel |
CPHVKUYLZDFLAT-UHFFFAOYSA-N |
SMILES |
CCC1(COC2(CC(NC(C2)(C)C)(C)C)OC1)COC(=O)C=C |
Kanonische SMILES |
CCC1(COC2(CC(NC(C2)(C)C)(C)C)OC1)COC(=O)C=C |
Synonyme |
Acrylic acid 3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-ylmethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
